molecular formula C19H21ClFN3O4S B2365738 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1251609-52-5

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B2365738
CAS No.: 1251609-52-5
M. Wt: 441.9
InChI Key: QKVWUKVGURAHSY-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an azepane ring, a sulfonyl group, a pyridinone ring, and a chlorofluorophenyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the azepane ring could potentially impart some rigidity to the molecule, while the sulfonyl, pyridinone, and chlorofluorophenyl groups could contribute to its polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, pyridinone, and chlorofluorophenyl groups. These groups are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl, pyridinone, and chlorofluorophenyl groups could affect its solubility, while the size and shape of the molecule could influence its melting point and boiling point .

Scientific Research Applications

Pharmacological Applications

Compounds with structural similarities to "2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide" have been explored for their potential in treating various conditions. For example, κ-opioid receptor (KOR) antagonists have shown potential for treating depression and addiction disorders. These compounds demonstrate antidepressant-like efficacy and the ability to attenuate the behavioral effects of stress in animal models (Grimwood et al., 2011).

Chemical Synthesis and Characterization

The synthesis and characterization of novel heterocyclic compounds with sulfamido moieties highlight the chemical versatility and potential antimicrobial activity of such structures. These activities include the development of Schiff bases and pyrrolidinones, showing the broad application of these compounds in creating new materials with specific biological activities (Nunna et al., 2014).

Imaging Agent Development

Research into fluorinated compounds for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs) suggests applications in neurodegenerative disease research. The development and in vivo evaluation of such imaging agents can aid in understanding and diagnosing conditions like Alzheimer's disease (Fookes et al., 2008).

Thrombin Inhibition

The study of 2-(2-chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors illustrates the application of related compounds in developing new treatments for coagulation disorders. These compounds have shown significant potency, highlighting their potential in therapeutic applications (Lee et al., 2007).

Future Directions

The study of novel compounds like this one is an important part of drug discovery and development. Future research could involve investigating its biological activity, optimizing its synthesis, and assessing its safety and efficacy .

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O4S/c20-15-12-14(21)7-8-16(15)22-18(25)13-23-9-5-6-17(19(23)26)29(27,28)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVWUKVGURAHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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